6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic Acid
Description
Systematic Nomenclature and Structural Identification
The compound 6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic acid belongs to the pyridine carboxylic acid family, characterized by a nitrogen-containing aromatic ring and a carboxylic acid substituent. Its systematic IUPAC name reflects three key structural features:
- Pyridine core : A six-membered aromatic ring with nitrogen at position 1.
- Carboxylic acid group : Located at position 3 (C3) of the pyridine ring.
- N-ethyl-N-(tert-butoxycarbonyl)amino substituent : Attached to position 6 (C6), comprising an ethylamino group protected by a tert-butoxycarbonyl (Boc) moiety.
Table 1: Nomenclature Comparison
The molecular formula is C₁₃H₁₉N₃O₄ , with a molecular weight of 281.31 g/mol . Key spectral identifiers include:
Historical Development of Pyridine Carboxylic Acid Derivatives
Pyridine carboxylic acids have been pivotal in medicinal chemistry since the early 20th century. Key milestones include:
- 1937 : Isolation of nicotinic acid (pyridine-3-carboxylic acid) as the first B3 vitamer, revealing its role in redox coenzymes.
- 1950s–1970s : Development of synthetic routes for substituted pyridines, such as the Chichibabin synthesis (1924), enabling access to derivatives like isonicotinic acid hydrazide (antitubercular drug).
- 2000s–Present : Expansion into enzyme inhibitors, with >50 patents filed since 2013 for pyridine carboxylic acid-based therapeutics targeting kinases, proteases, and histone demethylases.
Positional Significance of Substituents in Pyridine Ring Systems
Substituent positioning on pyridine rings critically influences electronic, steric, and biological properties:
Properties
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-7-6-14-10-5-4-9(8-16-10)11(17)18/h4-5,8H,6-7H2,1-3H3,(H,14,16)(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESPTOAZDMOCON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378112 | |
| Record name | 6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-08-3 | |
| Record name | 6-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904815-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amino groups. The Boc group can be removed under acidic conditions, revealing the amino group for further reactions.
Biochemical Pathways
The compound is used in the synthesis of dipeptides. Dipeptides are involved in various biochemical pathways, including protein synthesis and signal transduction. The exact pathways affected by this compound would depend on the specific dipeptides synthesized.
Pharmacokinetics
The compound’s solubility in various solvents suggests it may have good bioavailability.
Result of Action
The compound is used as a starting material in dipeptide synthesis. Dipeptides can have various biological effects, depending on their specific amino acid sequence. The exact molecular and cellular effects of this compound would therefore depend on the dipeptides synthesized.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane. These properties could affect the compound’s solubility and therefore its bioavailability and efficacy.
Biological Activity
6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic acid, commonly referred to as a pyridine derivative, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The molecular formula of this compound is C14H20N2O4, with a molecular weight of approximately 281.31 g/mol . The structure features a pyridine ring substituted with an amino group and a carboxylic acid, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves the coupling of pyridine derivatives with various amine and carboxylic acid functionalities. Recent studies have optimized synthetic routes to enhance yield and purity, utilizing methods such as one-pot reactions and catalytic processes .
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its effects on different biological targets:
Antioxidant Activity
Research indicates that certain derivatives of pyridine compounds exhibit significant antioxidant properties. For instance, related compounds have demonstrated effective scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Studies have reported its inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms:
- AChE inhibition was measured with values ranging from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM.
- Inhibition against hCA I and II demonstrated values between 1.47 ± 0.37 nM and 10.06 ± 2.96 nM for hCA I, and 3.55 ± 0.57 nM to 7.66 ± 2.06 nM for hCA II .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Neuroprotective Effects : In vitro studies indicated that derivatives of this compound could protect neuronal cells from apoptosis induced by oxidative stress.
- Antimicrobial Activity : Some derivatives were tested against various bacterial strains, showing significant inhibitory effects, suggesting potential applications in treating infections .
- Cancer Research : Preliminary studies have explored the anti-cancer properties of pyridine derivatives, including this compound, particularly focusing on its ability to inhibit tumor cell proliferation in vitro.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, this compound is compared below with three analogous pyridine and heterocyclic derivatives.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Influence: The pyridine core in the target compound offers a smaller aromatic system compared to quinoline derivatives (e.g., the quinoline analog in Table 1). This reduces π-π stacking interactions but improves metabolic stability in vivo . Pyridazine derivatives (e.g., compounds 1 and 6a-c) exhibit higher polarity due to two adjacent nitrogen atoms, enhancing aqueous solubility but reducing membrane permeability .
Substituent Effects: The Boc group in the target compound and the quinoline analog provides steric protection to the amine, preventing undesired nucleophilic reactions. However, it marginally reduces solubility in polar solvents compared to unprotected amines (e.g., 6a-c) . The carboxylic acid at C3 enables salt formation or conjugation, a feature shared with the quinoline antibiotic analog. This moiety is critical for binding to metal ions in enzymatic active sites .
Biological Activity: The quinoline analog demonstrates potent antibacterial activity (MIC = 0.25 µg/mL against E. coli), attributed to its dual functionality: the carboxylic acid chelates Mg²⁺ in DNA gyrase, while the cyclopropyl group enhances lipophilicity . Pyridazinecarboxamides (6a-c) show moderate antiviral activity (IC50 = 10–20 µM against influenza A), likely due to their ability to mimic nucleobases .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the following key steps:
- Introduction of the ethylamino substituent at the 6-position of nicotinic acid or its derivatives.
- Protection of the amino group with the tert-butoxycarbonyl (Boc) protecting group to yield the Boc-protected aminoethylamino nicotinic acid.
- Purification and characterization to confirm the structure and purity.
This approach leverages standard organic synthesis techniques for amino group protection, which is crucial for controlling reactivity in subsequent synthetic steps.
Detailed Preparation Process
Based on available research data and chemical supplier information, the preparation can be outlined as follows:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Starting Material | Nicotinic acid or 6-amino-nicotinic acid derivative | Commercially available or synthesized via standard methods |
| 2. Aminoethylation | Introduction of 2-aminoethyl group at 6-position | Typically via nucleophilic substitution or reductive amination |
| 3. Boc Protection | Reaction with di-tert-butyl dicarbonate (Boc2O) to protect the amino group | Performed in suitable organic solvents (e.g., dichloromethane) under mild base catalysis |
| 4. Purification | Crystallization or chromatographic techniques | To isolate pure 6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic acid |
Representative Synthetic Route
A representative synthetic pathway reported in chemical databases and literature is:
Synthesis of 6-(2-aminoethylamino)nicotinic acid : Starting from nicotinic acid, the 6-position is functionalized by introducing an ethylamino group through nucleophilic substitution or reductive amination techniques.
Boc Protection : The free amino group on the ethylamino substituent is reacted with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino group, yielding this compound.
This process enhances the compound's stability and solubility, making it suitable for further pharmaceutical applications.
Example Preparation Data
| Parameter | Data |
|---|---|
| Molecular Formula | C13H19N3O4 |
| Molecular Weight | 281.31 g/mol (average mass) |
| CAS Number | 1187368-46-2 |
| Purity | Typically > 98% after purification |
| Solubility | Not widely reported; Boc protection improves solubility in organic solvents |
Research Findings and Optimization
- The Boc protection step is critical for stabilizing the amino group during subsequent synthetic transformations.
- The Boc group can be introduced under mild conditions, typically at room temperature or slightly elevated temperatures, using di-tert-butyl dicarbonate and a base such as triethylamine.
- Purification is commonly achieved by recrystallization or chromatographic methods to ensure high purity suitable for pharmaceutical intermediates.
- The Boc-protected compound exhibits improved chemical stability and solubility compared to the unprotected aminoethylamino nicotinic acid, facilitating handling and storage.
Related Synthetic Processes
While direct detailed synthetic protocols for this exact compound are limited, analogous processes for related Boc-protected aminoethyl nicotinic acid derivatives have been optimized in the literature. For example, multi-step sequences involving protection, reductive amination, and crystallization have been developed for structurally similar pyridine derivatives, emphasizing process efficiency and purity control.
Summary Table: Preparation Overview
| Aspect | Details |
|---|---|
| Starting Material | Nicotinic acid or 6-amino-nicotinic acid derivative |
| Key Reaction | Aminoethylation at 6-position, followed by Boc protection |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc2O) |
| Solvents | Dichloromethane, ethanol, or other organic solvents |
| Reaction Conditions | Mild base catalysis, room temperature to reflux |
| Purification | Crystallization, chromatography |
| Yield | Typically high, depending on scale and conditions |
| Stability | Enhanced by Boc group |
| Application | Intermediate for pharmaceutical synthesis |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyridine-3-carboxylic acid derivatives. Critical steps include:
- Acylation/Substitution : Use of tert-butyloxycarbonyl (Boc) protecting groups for the ethylamino moiety (e.g., Boc-anhydride under basic conditions) to prevent undesired side reactions .
- Coupling Reactions : Carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the ethylamino group to the pyridine ring .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to verify substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm, tert-butyl group at δ 1.3–1.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] at m/z 323.1612 for CHNO) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid and tertiary amine groups. Aqueous solubility is pH-dependent; use buffered solutions (pH 4–8) .
- Stability : Conduct accelerated degradation studies under thermal (40–60°C) and oxidative (HO) conditions. Monitor via HPLC to detect decomposition products .
Advanced Research Questions
Q. How can reaction mechanisms for substitution at the pyridine ring be elucidated?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to map energy barriers for nucleophilic substitution at the pyridine C-6 position. Compare with experimental kinetics (e.g., varying nucleophiles like amines or thiols) .
- Isotopic Labeling : Introduce N or C labels to track bond formation/cleavage via NMR or MS .
Q. What strategies resolve contradictions in biological activity data?
- Methodological Answer :
- Dose-Response Analysis : Test the compound across a wide concentration range (nM to mM) to identify non-linear effects (e.g., off-target interactions at high doses) .
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays to distinguish direct vs. indirect effects .
Q. How can computational methods optimize ligand-receptor interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., G-protein-coupled receptors). Focus on the pyridine-carboxylic acid moiety as a hydrogen-bond donor/acceptor .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for structural analogs (e.g., modifying the tert-butyl group) .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer during exothermic steps (e.g., Boc protection) .
- Membrane Separation : Use nanofiltration membranes to remove unreacted reagents and reduce purification time .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental results?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
